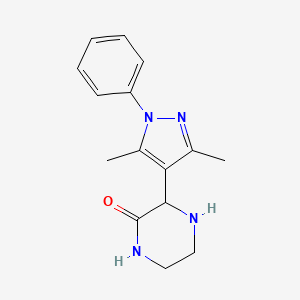
3-シクロペンチル-N-((2,3,4,9-テトラヒドロ-1H-カルバゾール-6-イル)メチル)プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide is a complex organic compound that features a cyclopentyl group, a tetrahydrocarbazole moiety, and a propanamide functional group
科学的研究の応用
3-cyclopentyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the tetrahydrocarbazole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with cyclohexanone . The resulting tetrahydrocarbazole can then be functionalized at the nitrogen atom to introduce the cyclopentyl group and the propanamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, such as transition metal-catalyzed reactions, and the development of continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-cyclopentyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the functional groups attached to the tetrahydrocarbazole core.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide, hydrogen peroxide, and hypervalent iodine compounds are commonly used for oxidation reactions.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Solvents: Organic solvents such as methanol, ethanol, and dichloromethane are frequently used in these reactions.
Major Products
The major products formed from these reactions include various functionalized tetrahydrocarbazoles and carbazolones, which can be further utilized in the synthesis of more complex molecules .
作用機序
The mechanism of action of 3-cyclopentyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The tetrahydrocarbazole moiety can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
1,2,3,4-tetrahydrocarbazole: A simpler analog that lacks the cyclopentyl and propanamide groups.
1,2,3,9-tetrahydro-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4H-carbazol-4-one: A structurally related compound with different substituents on the tetrahydrocarbazole core.
Uniqueness
3-cyclopentyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group and the propanamide moiety can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
特性
IUPAC Name |
3-cyclopentyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c24-21(12-10-15-5-1-2-6-15)22-14-16-9-11-20-18(13-16)17-7-3-4-8-19(17)23-20/h9,11,13,15,23H,1-8,10,12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGKPTOSSXIYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide](/img/structure/B2583416.png)

![N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2583423.png)
![2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide](/img/structure/B2583424.png)

![N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE](/img/structure/B2583426.png)
![5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B2583427.png)
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxylate](/img/structure/B2583429.png)
![1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2583430.png)
![N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide](/img/structure/B2583431.png)


![tert-butyl 4-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)piperidine-1-carboxylate](/img/structure/B2583437.png)
